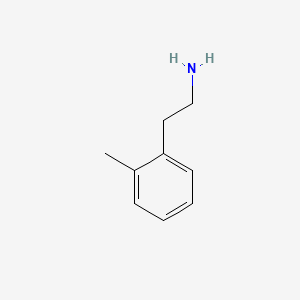
2-Methylphenethylamine
Descripción general
Descripción
2-Methylphenethylamine, also known as 2-MePEA, is an organic compound that has been studied for its potential therapeutic applications. It is a phenethylamine derivative and a structural analog of the neurotransmitter phenethylamine. It has been studied for its potential to act as a monoamine reuptake inhibitor, and has been shown to have antidepressant-like effects in animal models. This review will discuss the synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-MePEA.
Aplicaciones Científicas De Investigación
Sympathomimetic Effects in Vegetables : Marquardt, Classen, and Schumacher (1976) found that N-Methylphenethylamine, a secondary amine present in vegetable foodstuffs, acts as an indirectly acting sympathomimetic amine. When injected intravenously, it produces circulatory effects similar to those of epinephrine, albeit at a fraction of the potency. Enteral application leads to pressoric and positive chronotropic effects for about 30 minutes. The no-effect level is estimated to be about 7 mg/kg [Marquardt, P., Classen, H., & Schumacher, K. (1976). N-Methylphenethylamine, an indirect sympathicomimetic agent in vegetables (author's transl)]. Read more.
Doping Detection : Chołbiński et al. (2014) focused on β-Methylphenethylamine (BMPEA), a positional isomer of amphetamine classified as a doping agent. They developed an analytical procedure enabling discrimination between BMPEA and amphetamine. This method, involving liquid–liquid extraction and UPLC/MS/MS analysis, was validated and applied to anti-doping samples, resulting in the detection of BMPEA, including the first report of adverse analytical finding regarding its use. This study highlights the importance of accurate detection methods in anti-doping efforts [Chołbiński, P., et al. (2014). Detection of β-methylphenethylamine, a novel doping substance, by means of UPLC/MS/MS]. Read more.
Sports Dietary Supplements : Zhao et al. (2018) developed a nuclear magnetic resonance (NMR) spectroscopy method for detecting and quantifying phenethylamines (PEAs) in sports dietary supplements. This method facilitated the identification of eight PEAs in 32 products, providing a rapid and straightforward approach for monitoring these substances in dietary supplements [Zhao, J., et al. (2018). Detection and quantification of phenethylamines in sports dietary supplements by NMR approach]. Read more.
Medicinal Chemistry Applications : Nieto et al. (2023) presented a comprehensive review on the presence and role of 2-phenethylamines in medicinal chemistry. This review includes various therapeutic targets and medicinal chemistry hits involving this motif, demonstrating its significance in drug discovery and pharmaceutical research [Nieto, C. T., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review]. Read more.
Mecanismo De Acción
Target of Action
2-Methylphenethylamine (2MPEA) primarily targets the human trace amine-associated receptor 1 (TAAR1) . TAAR1 is a G protein-coupled receptor that is involved in regulating neurotransmission in the brain .
Mode of Action
2MPEA acts as an agonist at the TAAR1 receptor . This means it binds to this receptor and activates it. The activation of TAAR1 can influence the release of neurotransmitters such as dopamine, serotonin, and norepinephrine .
Biochemical Pathways
The activation of TAAR1 by 2MPEA can affect various biochemical pathways. For instance, it can influence the release of neurotransmitters, which are crucial for transmitting signals in the brain . This can have downstream effects on mood, attention, and other cognitive functions .
Pharmacokinetics
Like other phenethylamines, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The activation of TAAR1 by 2MPEA can lead to various molecular and cellular effects. For instance, it can influence the release of neurotransmitters, which can affect mood, attention, and other cognitive functions .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
2-Methylphenethylamine plays a significant role in biochemical reactions as a TAAR1 agonist. It interacts with various enzymes, proteins, and other biomolecules. For instance, it shares properties with amphetamine and other phenethylamine isomers, which are known to interact with monoamine oxidase (MAO) enzymes . These interactions are crucial as they influence the compound’s potency and efficacy in activating TAAR1 receptors.
Cellular Effects
This compound affects various types of cells and cellular processes. As a TAAR1 agonist, it influences cell signaling pathways, gene expression, and cellular metabolism. The activation of TAAR1 by this compound can modulate neurotransmitter release and uptake, impacting neuronal communication and overall cellular function . This modulation can lead to changes in cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with TAAR1 receptors. Upon binding, it activates these receptors, leading to a cascade of intracellular events. This activation can result in enzyme inhibition or activation and changes in gene expression. The binding of this compound to TAAR1 is a critical step in its mechanism of action, influencing various downstream effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors to consider. Studies have shown that this compound can maintain its activity over a specific period, but prolonged exposure may lead to degradation and reduced efficacy . Long-term effects on cellular function have also been observed, indicating potential changes in cellular responses over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical and cellular effects without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as monoamine oxidase (MAO), which plays a role in its metabolism . The compound’s metabolism can influence metabolic flux and metabolite levels, impacting its overall activity and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . The precise localization within cells can determine the compound’s efficacy in modulating cellular processes and biochemical reactions.
Propiedades
IUPAC Name |
2-(2-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-8-4-2-3-5-9(8)6-7-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWOUKRYOZIZVFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366371 | |
| Record name | 2-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55755-16-3 | |
| Record name | 2-Methylphenethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55755-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylphenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055755163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylphenethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60366371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 55755-16-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2VHM2W3X9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-methylphenethylamine used as an internal standard in the analysis of methamphetamine and amphetamine in urine?
A1: this compound is used as an internal standard in this specific research [] due to its structural similarity to the target analytes, methamphetamine and amphetamine. This similarity leads to comparable chemical behavior during the extraction and derivatization steps of the analytical method. By adding a known amount of this compound to the urine sample, researchers can account for variations in these steps and obtain more accurate and reliable quantifications of methamphetamine and amphetamine.
Q2: How does the use of trichloroacetyl derivatization improve the analysis of methamphetamine and amphetamine by GC/MS?
A2: The research highlights that trichloroacetyl derivatization offers several advantages []. Firstly, it generates derivatives of methamphetamine and amphetamine that are less volatile compared to other common derivatives. This is crucial for gas chromatography analysis, as it ensures the analytes can be effectively separated and detected. Secondly, the trichloroacetyl derivatives fragment in the mass spectrometer to produce characteristic ions that are larger and more structurally informative. This fragmentation pattern enhances the identification and quantification of methamphetamine and amphetamine in complex mixtures like urine.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1,3-Dimethyl-2-benzimidazolylidene)-4-[(6-ethyl-4-thieno[2,3-d]pyrimidinyl)thio]-3-oxobutanenitrile](/img/structure/B1221100.png)
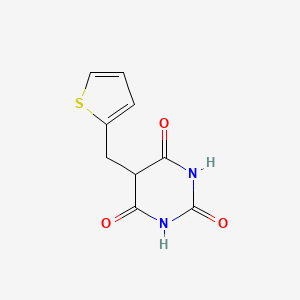
![2-[[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1221104.png)
![2-chloro-N-[3-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]benzamide](/img/structure/B1221108.png)

![8-fluoro-4H-thieno[3,2-c][1]benzopyran-2-carboxylic acid methyl ester](/img/structure/B1221111.png)
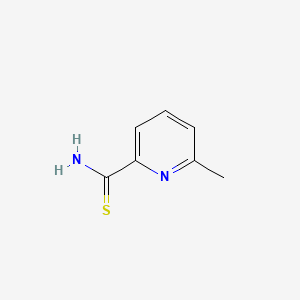
![N-pyridin-4-yl-7,8-dihydro-6H-cyclopenta[4,5]thieno[1,2-c]pyrimidin-1-amine](/img/structure/B1221116.png)
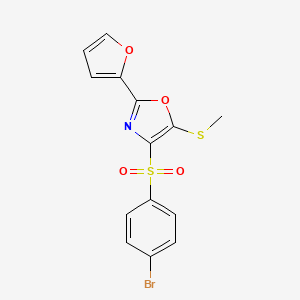
![2-[[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(2-pyridinyl)acetamide](/img/structure/B1221120.png)
![5-bromo-4-chloro-2-[[(4-fluorophenyl)methylamino]methylidene]-1H-indol-3-one](/img/structure/B1221122.png)
![1-[[2-[[4-(4-Chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]-3-phenylthiourea](/img/structure/B1221123.png)
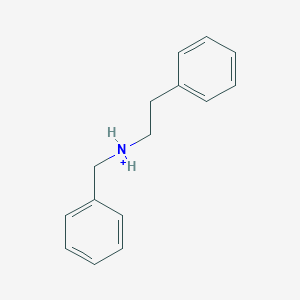
![N-[2-[tert-butyl(methyl)amino]ethyl]-N-methyl-2,2-diphenylacetamide](/img/structure/B1221127.png)